molecular formula C9H8BClN2O2 B14086461 (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid

(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14086461
M. Wt: 222.44 g/mol
InChI Key: KILTWKCUOQLURD-UHFFFAOYSA-N
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Description

(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains an imidazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed imidazole-containing aromatic compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The imidazole ring can participate in reduction reactions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Phenols: Formed from the oxidation of the boronic acid group.

    Reduced Imidazole Derivatives: Formed from the reduction of the imidazole ring.

    Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to modify biomolecules through bioconjugation techniques.

Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological targets such as proteases, making it a candidate for enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the imidazole ring, making it less versatile in certain applications.

    2-(1H-Imidazol-1-yl)phenylboronic Acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.

    5-Chloro-2-phenylboronic Acid: Lacks the imidazole ring, limiting its applications in biological systems.

Uniqueness

(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This combination enhances its chemical reactivity and binding properties, making it valuable in a wide range of applications from organic synthesis to medicinal chemistry.

Properties

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(5-chloro-2-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6,14-15H

InChI Key

KILTWKCUOQLURD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)N2C=CN=C2)(O)O

Origin of Product

United States

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